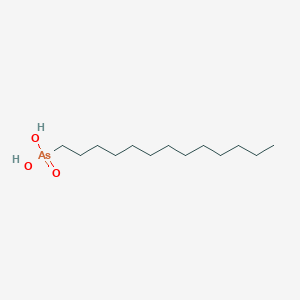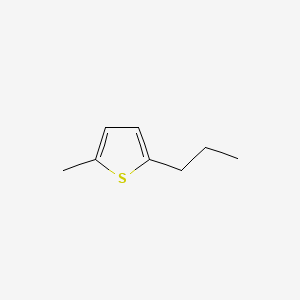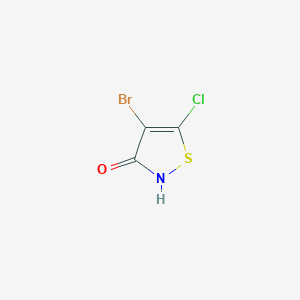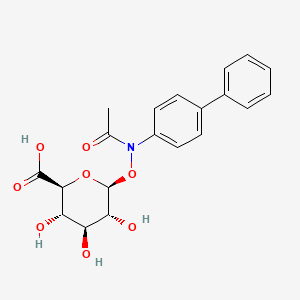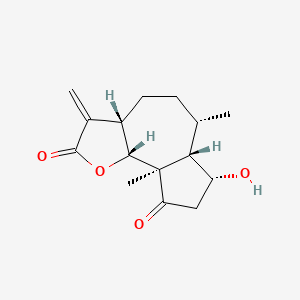
Bipinnatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bipinnatin is a diterpene compound isolated from the bipinnate sea plume, Antillogorgia bipinnata, a sea fan found in the eastern Caribbean Sea . It is one of the structurally simplest furanocembrenolides and is speculated to be a biosynthetic precursor to a wide array of cembrenolides along with its dehydroxylated analog, rubifolide .
Preparation Methods
The total synthesis of bipinnatin J has been achieved through a concise route that features the use of a silver ion-promoted S(N)1-type gamma-alkylation of a siloxyfuran and a diastereoselective chromium (II)-mediated macrocyclization . The synthesis involves several key steps:
Gamma-alkylation: A silver ion-promoted S(N)1-type gamma-alkylation of a siloxyfuran.
Macrocyclization: A diastereoselective chromium (II)-mediated macrocyclization to form the macrocyclic structure of this compound J.
Chemical Reactions Analysis
Bipinnatin undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
Bipinnatin exerts its effects by irreversibly inhibiting nicotinic acetylcholine receptors. It forms a covalent bond with a tyrosine residue at position 190 in the alpha-subunit of the receptor . This inhibition is achieved through a bimolecular reaction that selectively inhibits one of the two acetylcholine-binding sites on the receptor .
Comparison with Similar Compounds
Bipinnatin is part of a family of naturally occurring marine neurotoxins known as the lophotoxins. Similar compounds include:
Lophotoxin: Another marine neurotoxin that irreversibly inhibits nicotinic acetylcholine receptors.
This compound B: A structurally related compound with similar neurotoxic properties.
Pinnatin A: A compound with a contracted, 12-membered ring framework, compared to the 14-membered ring of this compound.
This compound’s uniqueness lies in its simpler structure and its role as a biosynthetic precursor to a wide array of cembrenolides .
Properties
CAS No. |
33649-13-7 |
|---|---|
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(3aS,6S,6aS,7R,9aR,9bR)-7-hydroxy-6,9a-dimethyl-3-methylidene-3a,4,5,6,6a,7,8,9b-octahydroazuleno[8,7-b]furan-2,9-dione |
InChI |
InChI=1S/C15H20O4/c1-7-4-5-9-8(2)14(18)19-13(9)15(3)11(17)6-10(16)12(7)15/h7,9-10,12-13,16H,2,4-6H2,1,3H3/t7-,9-,10+,12+,13+,15+/m0/s1 |
InChI Key |
WFMZXKFPRCNRAW-ICJWCHSRSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]2[C@H]([C@]3([C@H]1[C@@H](CC3=O)O)C)OC(=O)C2=C |
Canonical SMILES |
CC1CCC2C(C3(C1C(CC3=O)O)C)OC(=O)C2=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


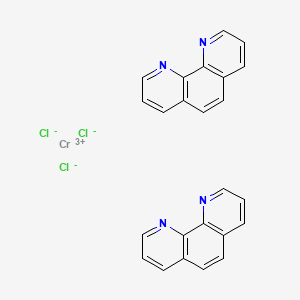
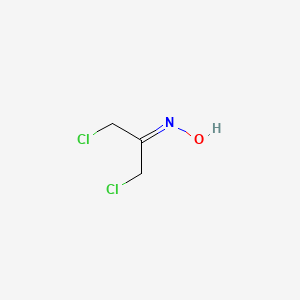
![2,5-Diazaspiro[3.4]octane-2-acetic acid, 1,3,6-trioxo-5-phenyl-, phenylmethyl ester](/img/structure/B14683406.png)
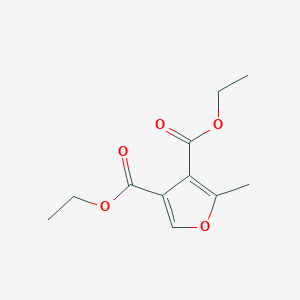

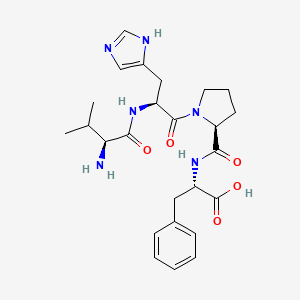

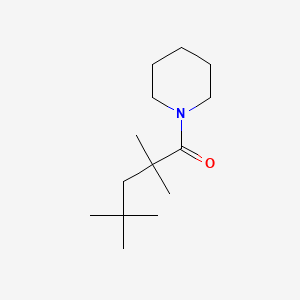

![4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-6-methyl-](/img/structure/B14683453.png)
